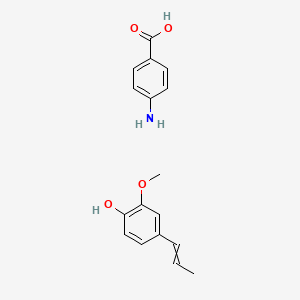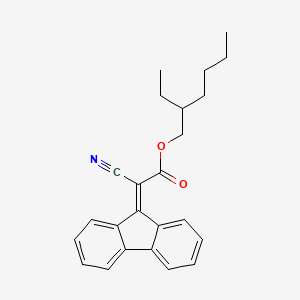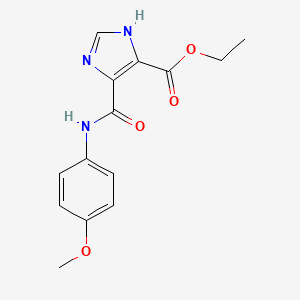![molecular formula C18H16Cl4O2 B14244503 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid CAS No. 405112-20-1](/img/structure/B14244503.png)
4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid is an organochlorine compound known for its use in various industrial and agricultural applications. This compound is structurally related to other well-known organochlorines such as DDT and dicofol . It is characterized by the presence of multiple chlorine atoms, which contribute to its stability and persistence in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid typically involves the reaction of 4-chlorobenzyl chloride with trichloroacetaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including Friedel-Crafts alkylation, to introduce the butanoic acid moiety .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce less chlorinated compounds .
Applications De Recherche Scientifique
4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds.
Biology: Studies have investigated its effects on various biological systems, including its potential as an insecticide.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides and other agrochemicals
Mécanisme D'action
The mechanism of action of 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its pesticidal or therapeutic effects. The exact pathways and targets can vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): Known for its use as an insecticide, DDT shares structural similarities with 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid but differs in its specific applications and environmental impact.
Uniqueness
This compound is unique in its specific combination of functional groups, which confer distinct chemical properties and applications. Its stability and persistence make it particularly useful in certain industrial and agricultural contexts .
Propriétés
Numéro CAS |
405112-20-1 |
|---|---|
Formule moléculaire |
C18H16Cl4O2 |
Poids moléculaire |
406.1 g/mol |
Nom IUPAC |
4-[4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]phenyl]butanoic acid |
InChI |
InChI=1S/C18H16Cl4O2/c19-15-10-8-14(9-11-15)17(18(20,21)22)13-6-4-12(5-7-13)2-1-3-16(23)24/h4-11,17H,1-3H2,(H,23,24) |
Clé InChI |
CGPWJMINZNLPIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCC(=O)O)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)
![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)


![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)

![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)


![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)

